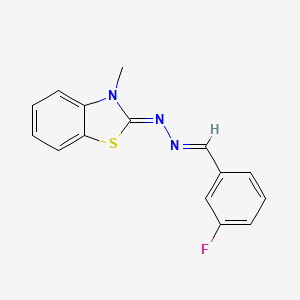![molecular formula C12H14ClNO5S B5579674 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)
2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar benzoic acid derivatives often involves multi-step chemical processes. A common approach might include starting from chlorinated nitrotoluene compounds, followed by a series of reactions such as reduction, acylation, oxidation, and hydrolysis to achieve the desired benzoic acid derivative. The total yield from such processes can be significant, indicating the feasibility of synthesizing complex benzoic acid compounds, including 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid, through well-established chemical pathways (Qu Jian, 2007).
Molecular Structure Analysis
Molecular structure analysis of benzoic acid derivatives reveals intricate details such as the orientation of functional groups and intermolecular interactions. For example, in some benzoic acid compounds, carboxyl groups can exhibit distinct twisting away from the attached aromatic rings, influencing the compound's overall geometry and reactivity. Hydrogen bonding plays a crucial role in stabilizing the molecular structure, leading to the formation of specific motifs and chains in the crystal lattice (M. Hemamalini & H. Fun, 2010).
Chemical Reactions and Properties
Benzoic acid derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonyl groups into the aromatic ring, significantly altering the compound's chemical properties. The use of copper-mediated reactions for sulfonylation of benzoic acid derivatives is a notable method, achieving excellent regioselectivity and good yields. Such reactions underscore the reactivity of the benzoic acid core towards functional group modifications, which is likely applicable to 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid as well (Jidan Liu et al., 2015).
Applications De Recherche Scientifique
Electrochemical Behavior and Kinetic Studies
Researchers have studied the electrochemical behavior and kinetics of related benzoic acid derivatives, providing insights into the chemical properties and reactions of compounds similar to 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid. These studies offer a foundation for understanding its reactivity and potential applications in chemical synthesis and environmental remediation. For instance, the electrochemical reduction of azo bond-containing benzoic acids has been explored, highlighting the impact of sulfo substituents and solution pH on electrochemical behavior, ultimately leading to the production of amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004) [https://consensus.app/papers/mechanism-kinetics-cleavage-bond-mandić/1a03d230423b555ca973b2774ecdbb9c/?utm_source=chatgpt].
Analytical and Detection Methods
The sensitivity and selectivity of spectrophotometric methods for determining furosemide in human urine and pharmaceuticals have been enhanced using diazocoupling reactions. This research underlines the compound's utility in developing analytical techniques for detecting and quantifying pharmaceutical substances in various matrices, thereby supporting quality control and pharmacokinetic studies (Tharpa, Basavaiah, & Vinay, 2010) [https://consensus.app/papers/diazocoupling-reaction-determination-furosemide-spiked-tharpa/005f6f360c6855039dee5b236bb697c0/?utm_source=chatgpt].
Oxidation Studies and Reaction Mechanisms
The oxidation processes involving 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid have been studied, providing insights into the compound's reactivity and the formation of oxidation products such as furfuraldehyde. These findings have implications for understanding the metabolic pathways of the compound and its environmental degradation (Angadi & Tuwar, 2010) [https://consensus.app/papers/oxidation-fursemide-diperiodatocuprateiii-aqueous-angadi/4f24e4d7711357bab1e1f232504aa186/?utm_source=chatgpt].
Antibacterial Activity of Related Compounds
Investigations into the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, which shares structural similarities with 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid, have identified potential applications in developing new antibacterial agents. These studies contribute to the search for novel compounds with antimicrobial properties (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005) [https://consensus.app/papers/synthesis-activity-schiff-bases-derived-4aminobenzoic-parekh/61ba695192d05c34937e84e21c0bff37/?utm_source=chatgpt].
Propriétés
IUPAC Name |
2-chloro-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c13-11-4-3-9(6-10(11)12(15)16)20(17,18)14-7-8-2-1-5-19-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFFPDMUDMTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)
![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)
![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)


![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)
![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)
![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)
![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)